molecular formula C21H20N2O3S2 B6566877 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide CAS No. 946322-79-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

Cat. No. B6566877
CAS RN: 946322-79-8
M. Wt: 412.5 g/mol
InChI Key: MLDBUZGTFZHVNW-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide (NBTQ) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the benzoylthiophene-2-sulfonamide family and has been found to have a wide range of properties that make it useful in a variety of different research applications. NBTQ has been shown to be a versatile compound that can be used in a number of different ways, including as an intermediate in organic synthesis, as a reagent for biochemical and physiological studies, and as a tool for exploring the structure and function of proteins.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been studied extensively for its potential applications in scientific research. It has been used as an intermediate in organic synthesis, as a reagent for biochemical and physiological studies, and as a tool for exploring the structure and function of proteins. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has also been found to be a useful tool for studying the effects of drugs on cells, as it is able to penetrate cell membranes and interact with intracellular targets. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been used to study the effects of radiation on cells, as well as to investigate the role of various enzymes in metabolic pathways.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is not well understood. However, it is believed to interact with intracellular targets, such as proteins, and to interfere with their normal function. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been found to interact with cell membranes, allowing it to penetrate the cell and interact with intracellular targets.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in metabolic pathways, such as the cytochrome P450 system. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been found to interfere with the function of proteins, including those involved in signal transduction, cell adhesion, and apoptosis. Furthermore, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has been found to have an effect on the expression of genes, including genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has a number of advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and store. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is able to penetrate cell membranes, allowing it to interact with intracellular targets. However, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide has also been found to have some limitations. It is not very soluble in water, making it difficult to work with in aqueous solutions. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide is not very selective in its interactions, meaning it can interact with a variety of different targets.

Future Directions

There are a number of potential future directions for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide research. One potential direction is to further explore its biochemical and physiological effects. Additionally, further research could be done to investigate the mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide and to explore its potential applications in drug design and development. Additionally, further research could be done to investigate the effects of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide on gene expression and to explore its potential use as a tool for gene regulation. Finally, further research could be done to investigate the potential use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide as a tool for exploring the structure and function of proteins.

Synthesis Methods

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide can be synthesized using a variety of methods, including the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 5-methylthiophene-2-sulfonamide. This reaction is carried out in a mixture of dimethylformamide (DMF) and triethylamine (TEA) at room temperature. The reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide as the major product, with minor amounts of other byproducts.

properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-methylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-15-9-12-20(27-15)28(25,26)22-18-11-10-16-8-5-13-23(19(16)14-18)21(24)17-6-3-2-4-7-17/h2-4,6-7,9-12,14,22H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDBUZGTFZHVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-methylthiophene-2-sulfonamide

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